molecular formula C6H8ClN3O B15337593 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride

2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride

Cat. No.: B15337593
M. Wt: 173.60 g/mol
InChI Key: ZIHMHRIJEWXSRK-UHFFFAOYSA-N
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Description

2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its pyrrole ring structure, which is a five-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride typically involves the cyclization of glycine-derived enamino amides. One common method includes the condensation of ethylamine and acetoacetanilide, followed by cyclization under specific conditions . The reaction conditions often involve the use of catalysts such as Ni(II) or Cu(II) complexes to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and operational simplicity, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different scientific applications .

Scientific Research Applications

2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, it has been shown to inhibit HIV-1 protease, which is crucial for the replication of the virus . The exact molecular targets and pathways may vary depending on the specific application and the biological system involved .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

3-hydroxy-5-imino-1-methyl-2H-pyrrole-4-carbonitrile;hydrochloride

InChI

InChI=1S/C6H7N3O.ClH/c1-9-3-5(10)4(2-7)6(9)8;/h8,10H,3H2,1H3;1H

InChI Key

ZIHMHRIJEWXSRK-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=C(C1=N)C#N)O.Cl

Origin of Product

United States

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